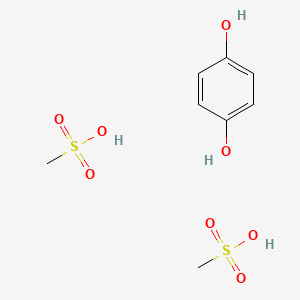
Benzene-1,4-diol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H4(OH)2. It has two hydroxyl groups bonded to a benzene ring in a para position. Methanesulfonic acid (CH3SO3H) is a strong organic acid that is colorless, odorless, and possesses a very low vapor pressure. The combination of these two compounds forms a unique chemical entity with diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinone is produced industrially in two main ways. The most widely used route involves the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and hydroquinone . Methanesulfonic acid is typically produced by the sulfonation of methane with sulfur trioxide, a process that is highly selective and scalable .
Industrial Production Methods
Hydroquinone is produced on a large scale using the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. Methanesulfonic acid is produced industrially by the reaction of methane with sulfur trioxide, often in the presence of a catalyst to enhance selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Quinone can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: Hydroquinone undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Ferric chloride, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Quinone.
Reduction: Hydroquinone.
Substitution: Various substituted hydroquinones depending on the reagents used.
Scientific Research Applications
Hydroquinone and methanesulfonic acid have numerous applications in scientific research:
Mechanism of Action
Hydroquinone exerts its effects by undergoing oxidation-reduction reactions. It can donate electrons to reactive oxygen species, thereby neutralizing them and reducing oxidative stress . Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. It is also involved in the sulfonation of organic compounds, which is a key step in many industrial processes .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the meta position.
Benzenesulfonic acid: Similar to methanesulfonic acid but with a benzene ring instead of a methane group.
Uniqueness
Hydroquinone is unique due to its para-positioned hydroxyl groups, which confer specific chemical properties and reactivity. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .
Properties
CAS No. |
126150-65-0 |
|---|---|
Molecular Formula |
C8H14O8S2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
benzene-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4) |
InChI Key |
AAKBGPWEPYJQHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
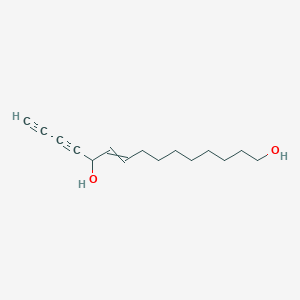

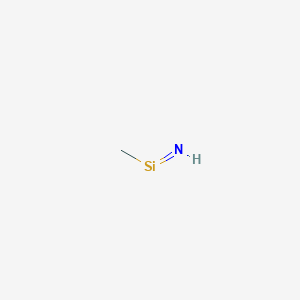
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
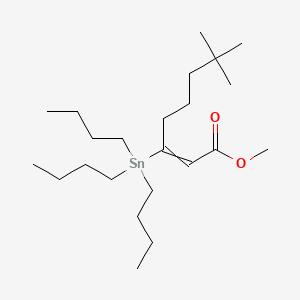
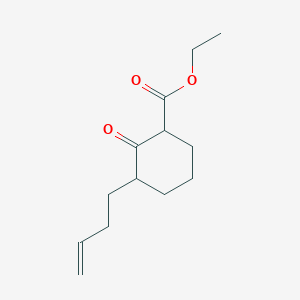
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
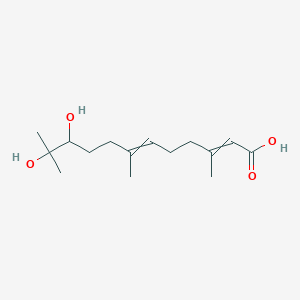
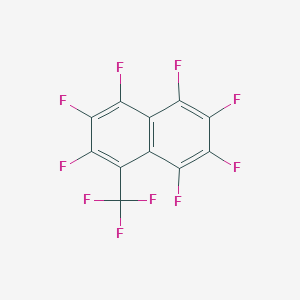
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

